molecular formula C7H9NO2S B180765 Phenylmethanesulfonamide CAS No. 4563-33-1

Phenylmethanesulfonamide

Cat. No. B180765
Key on ui cas rn: 4563-33-1
M. Wt: 171.22 g/mol
InChI Key: ABOYDMHGKWRPFD-UHFFFAOYSA-N
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Patent
US06011047

Procedure details

To a solution of 5 (7.54 g, 0.0298 mole; see Example 5) and 4-methylmorpholine (9.04 g, 0.0894 mole, 9.83 mL) in 300 mL of anhydrous acetonitrile at 0° C. under N2 was added α-toluene-sulfonyl chloride (11.36 g, 0.0596 mole) in one portion. The solution was stirred at 0° C. for 1 hour and allowed to warm to and stir at ambient temperature for 19 hours. The solution was filtered and evaporated. The crude residue was purified by flash chromatography on silica gel using a hexane, CH2Cl2 : 4,1 to CH2C12 gradient system and afforded 12.05 g (99% yield) of product 6 as waxy reddish solid, mp 62-63° C. TLC (silica; CH2Cl2), Rf=0.45.
Quantity
9.83 mL
Type
reactant
Reaction Step One
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C[N:2]1CCOCC1.[C:8]1([CH2:14][S:15](Cl)(=[O:17])=[O:16])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(#N)C>[CH2:14]([S:15]([NH2:2])(=[O:17])=[O:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
9.83 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
11.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to and
STIRRING
Type
STIRRING
Details
stir at ambient temperature for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography on silica gel using a hexane, CH2Cl2

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.05 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 118.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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